REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:4]=1[C:12]([F:15])([F:14])[F:13].Cl[CH:17](OC1C=CC=CC=1)[C:18]#[N:19].CC([O-])(C)C.[K+].Cl>CN(C=O)C>[CH3:1][O:2][C:3]1[C:4]([C:12]([F:13])([F:14])[F:15])=[CH:5][C:6]([N+:9]([O-:11])=[O:10])=[C:7]([CH2:17][C:18]#[N:19])[CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
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Name
|
chlorophenoxyacetonitrile
|
Quantity
|
77.55 g
|
Type
|
reactant
|
Smiles
|
ClC(C#N)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
ice water
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
After complete addition the resulting purple solution
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Type
|
EXTRACTION
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Details
|
The resulting mixture was extracted with dichloromethane (3×1 l)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (3 l)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica using 10-40% ethyl acetate/petroleum ether as eluant
|
Type
|
CUSTOM
|
Details
|
to give the crude product which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from ethyl acetate/petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=CC(=C(C1)CC#N)[N+](=O)[O-])C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.13 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |